Phosgene oxime is a colorless liquid, odorless to fruity.
Phosgene oxime
CAS No.: 1794-86-1
Cat. No.: VC21223048
Molecular Formula: CHCl2NO
Molecular Weight: 113.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794-86-1 |
|---|---|
| Molecular Formula | CHCl2NO |
| Molecular Weight | 113.93 g/mol |
| IUPAC Name | N-(dichloromethylidene)hydroxylamine |
| Standard InChI | InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
| Standard InChI Key | JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
| SMILES | C(=NO)(Cl)Cl |
| Canonical SMILES | C(=NO)(Cl)Cl |
| Boiling Point | 128 °C at 760 mm Hg |
| Colorform | Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
| Melting Point | 39-40 °C |
Introduction
Chemical Identity and Physical Properties
Phosgene oxime, also known by its military designation "CX," is an organic compound with the chemical formula Cl₂CNOH. First synthesized in 1929, it represents a unique class of chemical agents with properties distinct from typical vesicants .
Physical and Chemical Characteristics
The pure compound exists as a colorless crystalline solid at room temperature, while impure or munitions-grade samples often appear as a yellowish-brown liquid. It has a strong, disagreeable, and intensely irritating odor that serves as a warning property for potential exposure .
Table 1. Physical and Chemical Properties of Phosgene Oxime
| Property | Value |
|---|---|
| Chemical formula | Cl₂CNOH |
| Molecular weight | 113.93 g·mol⁻¹ |
| Physical state (20°C) | Colorless crystalline solid (pure); yellowish-brown liquid (munitions-grade) |
| Melting point | 35-40°C |
| Boiling point | 128°C |
| Vapor pressure (20°C) | 11.2 mm Hg |
| Vapor density (air=1) | 3.9 |
| Volatility (20°C) | 1800 mg/m³ |
| Aqueous solubility | Soluble |
| Odor | Disagreeable, irritating |
Data compiled from multiple sources
Phosgene oxime vapor is considerably heavier than air, causing it to settle in low-lying areas when released, which presents particular hazards in battlefield or terrorist scenarios .
Chemistry and Synthesis
Preparation Methods
Phosgene oxime can be synthesized through several methods, with the most common approach involving the reduction of chloropicrin using tin metal in the presence of hydrochloric acid :
Cl₃CNO₂ + 4 [H] → Cl₂C=N−OH + HCl + H₂O
The observation of a transient violet color during this reaction suggests the intermediate formation of trichloronitrosomethane (Cl₃CNO) . Alternate preparation methods include the reaction of chloroisonitrosoacetone with chlorine gas:
CH₃COClC=NOH + Cl₂ → Cl₂C=NOH + CH₃COOH + HCl
Chemical Reactivity
Phosgene oxime is highly reactive, particularly with nucleophiles and bases, which rapidly destroy the compound . This reactivity contributes to both its toxic effects and its limited persistence in the environment. Notable reactions include:
-
Dehydrohalogenation upon contact with mercuric oxide to generate chlorine fulminate:
Cl₂CNOH → Cl−C≡N⁺−O⁻ + HCl -
Use as a precursor in the synthesis of heterocycles containing N-O bonds, such as isoxazoles
Toxicological Profile
Phosgene oxime is considered one of the most potent vesicating agents, though its mechanism of action differs significantly from other vesicants like sulfur mustard or lewisite .
Exposure Routes and Acute Effects
Exposure can occur through inhalation, skin or eye contact, or ingestion. Unlike most chemical warfare agents that have delayed effects, phosgene oxime produces immediate and severe symptoms .
The estimated lethal dose (LD₅₀) for skin exposure in humans is approximately 25 mg/kg, though comprehensive experimental toxicological data remains limited .
Acute Exposure Guideline Levels (AEGLs)
The Environmental Protection Agency has established AEGLs for phosgene oxime to guide emergency responses:
Table 2. Acute Exposure Guideline Levels (AEGLs) for Phosgene Oxime (mg/m³)
| Level | 10 min | 30 min | 60 min | 4 hr | 8 hr |
|---|---|---|---|---|---|
| AEGL 1 | 0.17 | 0.056 | 0.028 | 0.0069 | 0.0035 |
| AEGL 2 | 0.50 | 0.17 | 0.083 | 0.021 | 0.010 |
| AEGL 3 | 36 | 25 | 13 | 3.1 | 1.6 |
These values represent: AEGL-1 (discomfort), AEGL-2 (irreversible or serious long-lasting effects), and AEGL-3 (life-threatening effects or death).
Organ-Specific Effects and Pathophysiology
Dermatological Effects
Phosgene oxime causes immediate and severe damage to the skin, with a progression of effects occurring in a predictable timeframe :
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Within seconds: Intense pain and itching
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Within 30 seconds: Blanching (whitening) of skin surrounded by erythematous rings
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Within 15-30 minutes: Development of wheals and urticaria (resembling nettle stings)
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Within 24 hours: Blanched areas turn brown, indicating tissue necrosis
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Within 1 week: Formation of eschar (dark, leathery skin damage)
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By 3 weeks: Eschar sloughs off, leaving scarred tissue
Recent research has demonstrated that CX exposure leads to a significant increase in mast cell degranulation within 30 minutes, peaking at over 90% at 24 hours post-exposure. This mast cell response contributes to the inflammatory cascade and tissue damage observed after exposure .
Ocular Effects
Eye exposure results in immediate and excruciating pain accompanied by:
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Severe conjunctivitis and blepharospasm
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Excessive tearing
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Potential temporary blindness
A 2024 research study using an in vivo mouse model revealed that ocular exposure to phosgene oxime vapor for as little as 15 seconds caused:
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Corneal epithelial degradation
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Increased corneal stromal thickness
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Keratocyte and corneal endothelial cell death
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Lens epithelial cell death
Respiratory Effects
Inhalation of phosgene oxime vapor causes:
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Immediate irritation to the upper respiratory tract
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Runny nose and sinus pain
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Hoarseness
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Potential development of pulmonary edema
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Possible necrotizing bronchiolitis
The respiratory damage can result from direct inhalation or through systemic absorption following dermal exposure, making phosgene oxime particularly dangerous even with limited skin contact .
Recent Research Findings
Ocular Research
The 2024 ocular exposure study conducted by Masino et al. used an ocular-only vapor cap exposure system to assess the effects of 15 and 30 second exposures to phosgene oxime on C57BL6 mice. Their molecular studies using quantitative PCR targeted inflammatory markers including interleukin-1 Beta (IL-1β), interleukin-6 (IL-6), and Tumor necrosis factor alpha (TNFα), revealing significant inflammatory responses in ocular tissues .
Comparison to Other Vesicating Agents
Although grouped with vesicating agents, phosgene oxime differs significantly from traditional blister agents such as sulfur mustard and lewisite:
Table 3. Comparison of Phosgene Oxime with Other Vesicating Agents
| Characteristic | Phosgene Oxime (CX) | Sulfur Mustard (HD) | Lewisite (L) |
|---|---|---|---|
| Onset of effects | Immediate (seconds) | Delayed (hours) | Rapid (minutes) |
| Primary injury | Corrosive/nettle-like | Alkylating/blistering | Arsenic-based/blistering |
| Vapor density (air=1) | 3.9 | 5.4 | 7.1 |
| Vapor pressure (mm Hg at 20°C) | 11.2 | 0.06-0.11 | 0.395 |
| Volatility (mg/m³ at 20°C) | 1800 | 610 | 4480 |
| Pain | Immediate, severe | Delayed | Immediate |
| Penetration through barriers | Very fast | Moderate | Fast |
Data compiled from multiple sources
Medical Management and Treatment
Decontamination and First Aid
Immediate decontamination is critical but may have limited effectiveness once pain has developed, indicating that the agent has already penetrated tissues . Recommended approaches include:
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Immediate removal of contaminated clothing
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Placing contaminated items in sealed plastic bags to prevent off-gassing exposure
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Thorough washing of exposed skin with copious amounts of water or dilute sodium bicarbonate solution
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For eye exposure, immediate flushing with water or isotonic sodium bicarbonate (1.26%)
Medical Treatment
No specific antidote exists for phosgene oxime poisoning . Treatment is primarily supportive and depends on the route and severity of exposure:
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Respiratory support including supplemental oxygen and mechanical ventilation if pulmonary edema develops
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Pain management
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Prevention and treatment of secondary infections in damaged tissues
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Fluid replacement therapy if significant cutaneous damage occurs
The lack of effective treatments highlights the importance of prevention, protective equipment, and rapid decontamination procedures in potential exposure scenarios.
Military and Security Implications
Historical Context
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Relatively simple synthesis using accessible precursors
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Rapid and severe effects upon exposure
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Ability to penetrate protective clothing and equipment more rapidly than other chemical agents
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Potential for use in combination with other chemical warfare agents to enhance their effects
Current Security Concerns
The immediate and incapacitating effects of phosgene oxime, combined with its relatively straightforward synthesis, make it a potential agent of concern for terrorist applications . Its ability to cause severe pain and visible tissue damage could also create psychological impacts beyond its direct physical effects.
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